8-Bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
8-Bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a brominated tetrahydroquinoline derivative with a cyclopenta[c]quinoline scaffold. This compound features a carboxylic acid group at position 4 and a bromine substituent at position 8, which are critical for its stereochemical and electronic properties. The ethyl ester precursor (CAS 957559-59-0) has a molecular formula of C₁₅H₁₆NO₂Br and a molecular weight of 322.20 g/mol, with stereochemistry specified as (3aR,4S,9bS) . The free carboxylic acid form is likely to exhibit distinct physicochemical and pharmacological profiles due to increased polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)13(16)17/h1-2,4-6,8-9,12,15H,3H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGZZMYIDMVSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331237 | |
| Record name | 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203308 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
353484-26-1 | |
| Record name | 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multiple steps, starting with the construction of the cyclopenta[c]quinoline core. One common approach is the cyclization of a suitable precursor, such as a brominated indole derivative, under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the process may involve heating to promote cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium cyanide (NaCN) or ammonia (NH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: In biological research, 8-Bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 8-Bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can be contextualized through comparisons with analogs differing in substituents, functional groups, or stereochemistry. Key examples include:
Positional Isomers and Halogen Substitution
- 4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS): This compound, a sulfonamide derivative with a para-bromophenyl group, acts as a potent allosteric agonist of α7 nicotinic acetylcholine receptors (nAChRs). Replacing the para-bromine with chlorine (4CP-TQS) or iodine (4IP-TQS) retains agonist activity but alters activation/inactivation kinetics and desensitization levels. Fluorine substitution (4FP-TQS) eliminates agonist activity but enables potentiation of acetylcholine responses . Key Insight: The para-halogen position is critical for α7 nAChR agonism, while halogen size influences activation dynamics.
- 4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic Acid: A meta-bromine positional isomer (ChemBridge-5847860) highlights the importance of substituent placement. Meta-substituted analogs often lose α7 nAChR agonist activity but may retain modulation of other targets, such as G-protein coupled estrogen receptors (GPER) .
Functional Group Modifications
G1-PABA (3aS,4S,9bR-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-...-8-carboxylic Acid) :
This derivative replaces the bromine at position 8 with a 6-bromobenzo[d][1,3]dioxol-5-yl group and acts as a GPER ligand. The bulky substituent enhances selectivity for estrogen-related pathways, demonstrating how scaffold modifications redirect biological activity .- CTCQC (6-Carbamoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic Acid): A carbamoyl group at position 6 confers homoserine transacetylase inhibition (IC₅₀ = 4.5 µM), though poor antifungal efficacy suggests metabolic instability. Contrastingly, the bromine at position 8 in the target compound may improve stability or target engagement .
Stereochemical Variations
- Ethyl 8-Bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate (CAS 957559-59-0): The ethyl ester precursor exhibits (3aR,4S,9bS) stereochemistry. Hydrolysis to the free carboxylic acid alters solubility and bioavailability, emphasizing the role of ester-to-acid conversion in prodrug design .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid?
- Methodology : The compound can be synthesized via a microwave-assisted multicomponent reaction. A typical protocol involves reacting brominated benzaldehyde derivatives (e.g., 4-bromobenzaldehyde) with cyclopentadiene and an aminosulfonamide in acetonitrile, catalyzed by indium trichloride (InCl₃). Microwave irradiation at 100°C for 15 minutes accelerates the reaction. Post-reaction, the product is extracted with chloroform, washed with Na₂CO₃ solution, and purified via column chromatography . Adjustments to substituents (e.g., replacing bromine with fluorine) may alter reaction kinetics, requiring optimization of solvent polarity and catalyst loading.
Q. How is the molecular structure of this compound confirmed?
- Methodology : Structural elucidation combines mass spectrometry (MS) for molecular weight verification (e.g., expected m/z for C₁₃H₁₂BrNO₂) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include:
- ¹H NMR : Distinct peaks for cyclopentane protons (δ 1.5–2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and carboxylic acid protons (broad signal near δ 12 ppm).
- ¹³C NMR : Carboxylic carbon (δ ~170 ppm) and quaternary carbons in the cyclopentaquinoline scaffold.
Comparison with structurally analogous compounds (e.g., 8-fluoro derivatives) helps resolve overlapping signals .
Q. What purification techniques are optimal for isolating this compound?
- Methodology : After extraction with chloroform, silica gel chromatography using a gradient of ethyl acetate/hexane (10–50%) effectively separates the target compound from unreacted precursors. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (pH 2.5) can resolve enantiomeric impurities if present .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in the cyclopenta[c]quinoline scaffold?
- Methodology : Regioselectivity is controlled by steric and electronic factors. For example, microwave heating promotes faster cyclization compared to conventional thermal methods, reducing side reactions like Diels-Alder adduct formation. Catalyst choice (e.g., InCl₃ vs. Lewis acids like BF₃·Et₂O) also affects electrophilic aromatic substitution patterns. Kinetic studies (e.g., time-resolved NMR) can identify intermediates and optimize conditions for bromine retention at the 8-position .
Q. How are crystallographic data analyzed to resolve hydrogen atom positioning in this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) data are refined using software like SHELXL96. Hydrogen atoms are geometrically constrained:
- O–H bond length = 0.82 Å (carboxylic acid).
- C–H bond lengths = 0.93–0.98 Å (sp³ and sp² carbons).
Thermal parameters (Uiso) are set to 1.2–1.5 times parent atoms. Mercury software visualizes hydrogen-bonding networks, such as carboxylic acid dimers (O–H···O), critical for stability in the solid state .
Q. How can conflicting spectroscopic data from different studies be reconciled?
- Methodology : Discrepancies in NMR or MS data may arise from solvent effects, tautomerism, or impurities. For example:
- Solvent polarity : Carboxylic acid proton signals shift in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding.
- Tautomerism : Cyclopentaquinoline enol-keto equilibria can produce variable ¹H NMR patterns.
Cross-validation via heteronuclear correlation spectroscopy (HSQC, HMBC) and high-resolution MS (HRMS) clarifies ambiguous assignments .
Q. What strategies mitigate bromine loss during synthetic steps?
- Methodology : Bromine substituents are prone to elimination under basic or high-temperature conditions. Strategies include:
- Protecting groups : Temporarily masking the carboxylic acid with esters (e.g., ethyl or methyl) during bromination steps.
- Low-temperature reactions : Performing halogenation at 0–5°C to minimize dehydrohalogenation.
Post-reaction analysis via inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual bromine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
